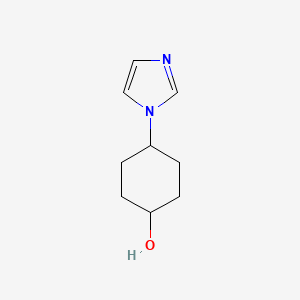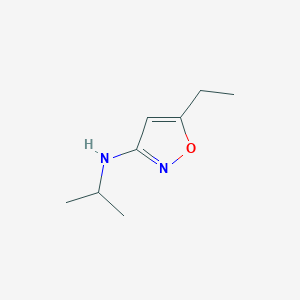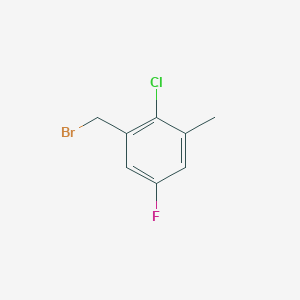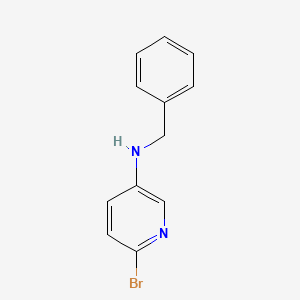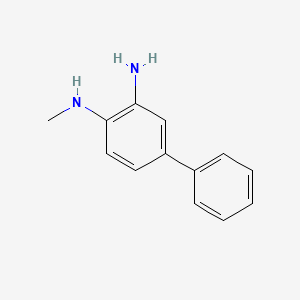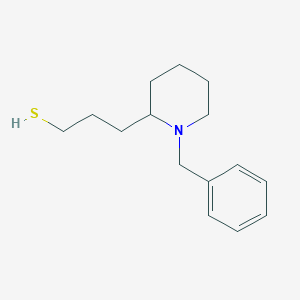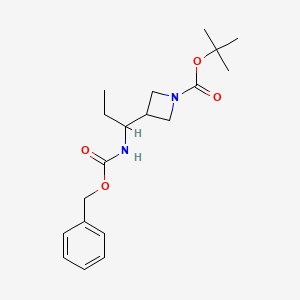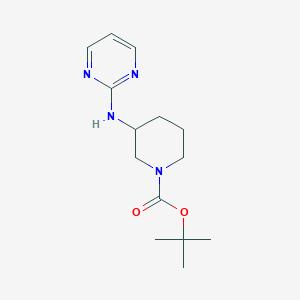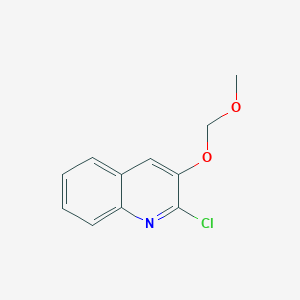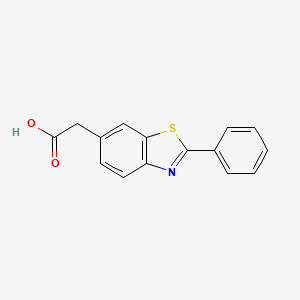
2-Bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylthiazole is a synthetic organic compound with the molecular formula C10H18BrNOSSi. It is characterized by the presence of a thiazole ring substituted with a bromine atom, a tert-butyldimethylsilyl-protected hydroxymethyl group, and a methyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylthiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Bromination: The thiazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Protection of the Hydroxymethyl Group: The hydroxymethyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as triethylamine to form the tert-butyldimethylsilyl ether.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylthiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The tert-butyldimethylsilyl group can be removed under acidic or fluoride ion conditions to reveal the hydroxymethyl group.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid in solvents like tetrahydrofuran (THF) or methanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.
Deprotection: Formation of the free hydroxymethyl thiazole.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the thiazole ring.
Applications De Recherche Scientifique
2-Bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylthiazole has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting microbial infections or cancer.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylthiazole depends on its specific application. In medicinal chemistry, it may act by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Interaction with DNA or RNA: Intercalating into nucleic acids and disrupting their function.
Modulation of Signaling Pathways: Affecting cellular signaling pathways by interacting with specific receptors or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-hydroxymethyl-5-methylthiazole: Similar structure but lacks the tert-butyldimethylsilyl protection.
2-Chloro-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylthiazole: Similar structure but with a chlorine atom instead of bromine.
4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylthiazole: Similar structure but lacks the halogen atom.
Uniqueness
2-Bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylthiazole is unique due to the combination of the bromine atom, the tert-butyldimethylsilyl-protected hydroxymethyl group, and the methyl group on the thiazole ring. This unique combination of functional groups imparts specific reactivity and properties that make it valuable in various scientific research applications.
Propriétés
Formule moléculaire |
C11H20BrNOSSi |
|---|---|
Poids moléculaire |
322.34 g/mol |
Nom IUPAC |
(2-bromo-5-methyl-1,3-thiazol-4-yl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H20BrNOSSi/c1-8-9(13-10(12)15-8)7-14-16(5,6)11(2,3)4/h7H2,1-6H3 |
Clé InChI |
SEGDMDQYYIULEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)Br)CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13973003.png)
